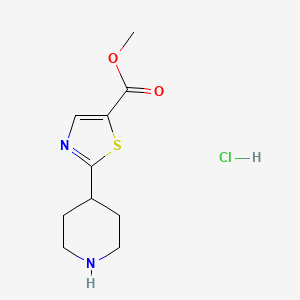

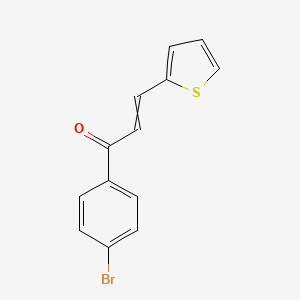

![molecular formula C20H24N2O5S B2544869 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2201657-61-4](/img/structure/B2544869.png)

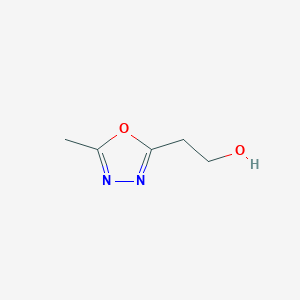

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as benzenesulfonamides . It has a molecular weight of 136.1479 .

Synthesis Analysis

The synthesis of this compound involves conversion of the nitro function into sulfonamide via the Sandmeyer reaction . Direct introduction of sulfonyl chloride into the dihydrobenzodioxin, followed by amination, also leads to the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, was developed in an acetonitrile/dimethylsulfoxide (or acetonitrile/water) solvent mixture to produce in a stable way the resulting non-activated o-quinone and generate structural analogues .Physical And Chemical Properties Analysis

The compound has a molecular weight of 136.1479 . The InChI string for this compound isInChI=1S/C8H8O2/c1-2-4-8-7 (3-1)9-5-6-10-8/h1-4H,5-6H2 .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Anti-Inflammatory Properties: Benzo-1,4-dioxane exhibits anti-inflammatory effects, making it a potential candidate for drug development. Researchers have explored its role in modulating inflammatory pathways and mitigating inflammation-related diseases .

Chemical Synthesis and Click Chemistry

Sulfonyl Fluoride Motif: The sulfonyl fluoride group in benzo-1,4-dioxane serves as a versatile connector for assembling small molecules with proteins or nucleic acids. This “click chemistry” approach through sulfates complements existing methods using amides and phosphate groups as linkers .

Organic Synthesis and Stereoselective Reactions

Enantioselective Synthesis of 1,4-Benzodioxanes: Researchers have synthesized enantiomerically enriched 1,4-benzodioxanes containing various substituents at the 2-position. These compounds are valuable intermediates for constructing complex organic molecules with specific stereochemistry .

Environmental Chemistry

Fate and Transport Studies: Understanding the environmental fate and transport of benzo-1,4-dioxane is crucial. Researchers can investigate its persistence, degradation pathways, and potential impact on ecosystems.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-3-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-15-3-2-8-21-20(15)27-14-16-6-9-22(10-7-16)28(23,24)17-4-5-18-19(13-17)26-12-11-25-18/h2-5,8,13,16H,6-7,9-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYRKSOHTLMWBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

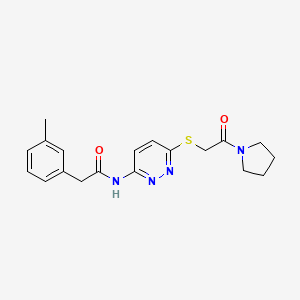

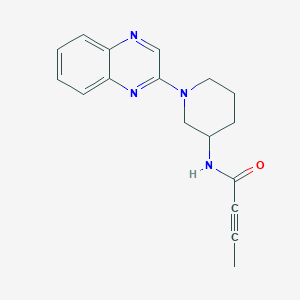

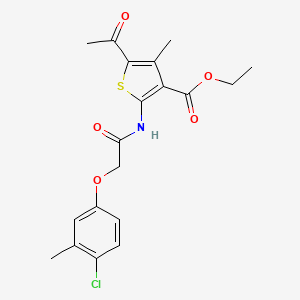

![Ethyl 3-(4-methoxyphenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2544798.png)

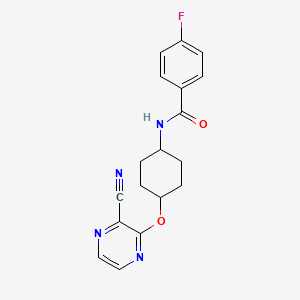

![2-(4-fluorophenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2544802.png)